(2R,3S)-3-o-tolyloxirane-2-carboxamide
Description
Significance of Chiral Epoxides in Organic Synthesis
Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly valuable intermediates in organic synthesis. wikipedia.org Their significance stems from the considerable ring strain within the three-membered ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. wikipedia.orgchemistrysteps.com This reactivity allows for the introduction of two new functional groups with defined stereochemistry, making them powerful building blocks for the construction of complex molecules, including many pharmaceuticals and natural products. acs.orgnih.govresearchgate.net
The stereochemistry of the epoxide is crucial, as the ring-opening reactions typically proceed via an S(_N)2 mechanism, leading to an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com This predictable stereochemical outcome is a key reason why chiral epoxides are so widely used in asymmetric synthesis. acs.org The ability to control the stereochemistry of the final product is paramount in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect. khanacademy.org
Overview of Carboxamide Functional Group Chemistry
The carboxamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. wisdomlib.orggetidiom.com Amides are generally stable functional groups, yet they can participate in a variety of chemical transformations. britannica.com The nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, which influences the reactivity of both the carbonyl carbon and the nitrogen atom. lardbucket.org
Carboxamides can be hydrolyzed to carboxylic acids, reduced to amines, or undergo various other transformations. lardbucket.org They are also capable of forming strong hydrogen bonds, which can influence the conformation and physical properties of molecules. researchgate.net In the context of drug design, the carboxamide group is a common feature, contributing to the molecule's ability to interact with biological targets. wisdomlib.org
Stereochemical Importance and Design Rationales of the (2R,3S) Configuration
The specific stereochemistry of (2R,3S)-3-o-tolyloxirane-2-carboxamide is critical to its utility. The "(2R,3S)" designation refers to the absolute configuration at the two stereocenters of the epoxide ring, as defined by the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.com This specific arrangement of substituents around the chiral centers dictates the three-dimensional shape of the molecule.
The trans relationship between the o-tolyl group at the C3 position and the carboxamide group at the C2 position is a key feature of the (2R,3S) configuration. This spatial arrangement influences how the molecule will interact with other chiral molecules and reagents. In stereoselective synthesis, the predefined stereochemistry of the starting material is often used to control the formation of new stereocenters in subsequent reactions. The rationale for designing a synthetic route with this particular configuration often lies in the desired stereochemistry of the final target molecule. google.com
Historical Context of this compound Research in Advanced Organic Synthesis
While specific historical research milestones for this compound are not extensively documented in publicly available literature, the development of synthetic methodologies for chiral epoxides and their application in the synthesis of complex molecules provides a broader context. The pioneering work on asymmetric epoxidation reactions, such as the Sharpless epoxidation, provided chemists with reliable methods for the synthesis of enantiomerically enriched epoxides. nih.gov These advancements have been instrumental in making chiral building blocks like this compound more accessible for research and development.
The ongoing interest in the synthesis of novel therapeutic agents and complex natural products continues to drive research into the preparation and application of chiral epoxides. The unique combination of the epoxide and carboxamide functionalities in this compound suggests its potential as a key intermediate in the synthesis of molecules with specific biological activities. Further research in this area is likely to uncover new and innovative applications for this and related chiral oxirane-2-carboxamide systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3S)-3-(2-methylphenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C10H11NO2/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12)/t8-,9+/m0/s1 |
InChI Key |
VOVFJVXRQISFMW-DTWKUNHWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@@H](O2)C(=O)N |
Canonical SMILES |
CC1=CC=CC=C1C2C(O2)C(=O)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 2r,3s 3 O Tolyloxirane 2 Carboxamide
Epoxide Ring-Opening Reactions
The high degree of angle and torsional strain in the oxirane ring is the primary driving force for its reactivity towards a wide array of nucleophiles. chemistrysteps.com The reactions can be broadly categorized into nucleophilic ring-opening under neutral or basic conditions and acid-catalyzed ring-opening.
Under neutral or basic conditions, the ring-opening of (2R,3S)-3-o-tolyloxirane-2-carboxamide is expected to proceed via an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the simultaneous cleavage of the C-O bond.
The regiochemical outcome of the nucleophilic attack is largely determined by steric hindrance. masterorganicchemistry.com For this compound, the C3 carbon is substituted with a sterically demanding o-tolyl group, while the C2 carbon bears a carboxamide group. Consequently, nucleophilic attack is anticipated to occur preferentially at the less hindered C2 position.
The stereochemistry of the reaction is dictated by the S(_N)2 mechanism, which involves a backside attack by the nucleophile. chemistrysteps.comorganicchemistrytutor.com This results in an inversion of configuration at the center of attack. Since the starting material is a specific stereoisomer, (2R,3S), the ring-opening reaction is expected to be highly stereoselective, yielding a product with a defined stereochemistry. Attack at C2 would lead to the formation of a (2R,3R) product, while attack at C3 would result in a (2S,3S) product.
Illustrative Regioselectivity of Nucleophilic Attack
| Nucleophile | Predominant Site of Attack | Expected Major Product Stereochemistry |
| RO⁻ | C2 | (2R,3R) |
| R₂NH | C2 | (2R,3R) |
| N₃⁻ | C2 | (2R,3R) |
| RMgX | C2 | (2R,3R) |
Nucleophilic Ring Opening
Reactivity with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenoxides, Water)
The reaction of this compound with oxygen-based nucleophiles like alkoxides (RO⁻) or phenoxides (ArO⁻) under basic conditions is expected to proceed via an S(_N)2 mechanism. The nucleophile will likely attack the less sterically hindered C2 carbon, leading to the formation of α-hydroxy-β-alkoxy or α-hydroxy-β-phenoxy carboxamides. libretexts.org The reaction with water under neutral or basic conditions (hydrolysis) would yield a 1,2-diol. libretexts.org
Illustrative Reaction with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | (2R,3R)-3-hydroxy-2-methoxy-3-(o-tolyl)propanamide |
| Phenoxide | Sodium phenoxide (NaOPh) | (2R,3R)-3-hydroxy-2-phenoxy-3-(o-tolyl)propanamide |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) in H₂O | (2R,3R)-2,3-dihydroxy-3-(o-tolyl)propanamide |
Reactivity with Nitrogen-Based Nucleophiles (e.g., Amines, Azides)
Nitrogen-based nucleophiles, such as primary and secondary amines, readily open the epoxide ring of this compound to furnish valuable β-amino alcohols. rsc.orgorganic-chemistry.org The reaction is typically carried out by heating the epoxide with the amine, sometimes in the presence of a protic solvent. The azide (B81097) anion (N₃⁻) is also a potent nucleophile that can be used to introduce a β-azido group, which can be subsequently reduced to an amine. The regioselectivity is expected to favor attack at the C2 position.
Illustrative Reaction with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Primary Amine | Aniline (PhNH₂) | (2R,3R)-2-(phenylamino)-3-hydroxy-3-(o-tolyl)propanamide |
| Secondary Amine | Diethylamine (Et₂NH) | (2R,3R)-2-(diethylamino)-3-hydroxy-3-(o-tolyl)propanamide |
| Azide | Sodium azide (NaN₃) | (2R,3R)-2-azido-3-hydroxy-3-(o-tolyl)propanamide |
Reactivity with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums, Enolates)
Carbon-based nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are strong nucleophiles that can open the epoxide ring to form new carbon-carbon bonds. organicchemistrytutor.comlibretexts.org These reactions are a valuable tool for alkylation. The attack is anticipated to occur at the sterically less encumbered C2 carbon. Similarly, enolates, which are softer carbon nucleophiles, can also be employed in epoxide ring-opening reactions. nih.gov
Illustrative Reaction with Carbon-Based Nucleophiles
| Nucleophile | Reagent Example | Expected Product |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | (2R,3R)-3-hydroxy-2-methyl-3-(o-tolyl)propanamide |
| Organolithium | n-Butyllithium (n-BuLi) | (2R,3R)-2-butyl-3-hydroxy-3-(o-tolyl)propanamide |
| Enolate | Lithium enolate of acetone | (2R,3R)-3-hydroxy-4-oxo-2-(o-tolyl)pentanamide |
Catalytic Ring Opening (Lewis Acid, Brønsted Acid, Metal-Catalyzed)
The ring-opening of epoxides can be catalyzed by both Lewis and Brønsted acids. unicamp.brchimia.ch Acid catalysis activates the epoxide by protonating the oxygen atom, making it a better leaving group and rendering the ring more susceptible to nucleophilic attack, even by weak nucleophiles. masterorganicchemistry.com
Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides is more complex. The reaction can proceed through a mechanism with significant S(_N)1 character. libretexts.org In this scenario, the nucleophile attacks the carbon atom that can better stabilize a partial positive charge. For this compound, the C3 carbon is benzylic and attached to the o-tolyl group, which can stabilize a positive charge through resonance. However, the carboxamide group at C2 is electron-withdrawing, which would destabilize an adjacent positive charge. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the C3 position. The stereochemical outcome is still predominantly anti-addition. pressbooks.pub
Lewis acids, such as zinc chloride (ZnCl₂), titanium isopropoxide (Ti(O-iPr)₄), and yttrium triflate (Y(OTf)₃), can also catalyze the ring-opening of epoxides. organic-chemistry.orgmdpi.comucdavis.edu They function by coordinating to the epoxide oxygen, thereby activating the ring towards nucleophilic attack. The regioselectivity in Lewis acid-catalyzed reactions can be influenced by the nature of the Lewis acid and the substrate. acs.orgnih.gov
Transition metal complexes, particularly those based on chromium, cobalt, and nickel, have been developed as catalysts for the asymmetric ring-opening of epoxides, including aminolysis reactions. rsc.orgmdpi.comnih.gov These catalysts can provide high levels of regio- and enantioselectivity. nih.gov
Illustrative Catalytic Ring-Opening Reactions
| Catalyst Type | Catalyst Example | Nucleophile | Expected Major Regioisomer |
| Brønsted Acid | H₂SO₄ | H₂O | Attack at C3 |
| Lewis Acid | Y(OTf)₃ | Aniline | Attack at C3 |
| Metal-Catalyzed | Cr(III)-salen complex | Aniline | Potentially high regioselectivity (catalyst dependent) |
Acid-Catalyzed Ring Opening Mechanisms
Under acidic conditions, the epoxide oxygen of this compound is protonated, forming a more reactive oxonium ion. This activation facilitates nucleophilic attack and subsequent ring-opening. The regioselectivity of the nucleophilic attack is a key aspect of this mechanism.
Theoretical studies on analogous 3-aryloxirane-2-carboxamides using Density Functional Theory (DFT) calculations have provided significant insights into the acid-catalyzed rearrangement pathways. nih.govresearchgate.netbohrium.com These studies reveal that the proximal aryl and amide groups exert strong synergistic effects, influencing the oxirane-opening and subsequent rearrangement sequences. nih.govresearchgate.netbohrium.com
The mechanism often deviates from a simple SN1 or SN2 pathway. Instead, it can be described as a hybrid of the two, where the C-O bond begins to break, and a partial positive charge develops on the more substituted carbon atom. researchgate.net The presence of the o-tolyl group at the C3 position can stabilize a developing positive charge at this benzylic position through resonance. Consequently, in the presence of a nucleophile like water, the attack is expected to occur preferentially at the more substituted C3 carbon, leading to the formation of a diol. libretexts.orgpressbooks.pub
It is important to note that under certain acidic conditions, instead of a simple diol formation, complex rearrangements can occur. For instance, studies on similar 3-aryloxirane-2-carboxamides have shown that protic acids can catalyze rearrangements to form 3-arylquinolin-2(1H)-ones or N-(2-carboxyaryl)-oxalamides. nih.govresearchgate.netbohrium.com These transformations are initiated by the acid-catalyzed oxirane opening but are followed by intramolecular reactions involving the aryl and amide functionalities. nih.govresearchgate.netbohrium.com
Table 1: Postulated Products of Acid-Catalyzed Ring Opening of this compound with Water
| Reactant | Catalyst | Nucleophile | Postulated Major Product |
| This compound | Dilute Acid | H₂O | (2R,3R)-2,3-dihydroxy-3-(o-tolyl)propanamide |
Base-Catalyzed Ring Opening Mechanisms
In the presence of a strong base, the ring-opening of this compound proceeds via a different mechanism. The reaction is initiated by the nucleophilic attack of the base on one of the epoxide carbons. Due to the significant ring strain of the epoxide, this reaction can occur even though an alkoxide is typically a poor leaving group. acs.org
The base-catalyzed ring opening of epoxides generally follows an SN2 mechanism. pressbooks.pubacs.org This implies that the nucleophile will attack the less sterically hindered carbon atom. In the case of this compound, the C2 carbon, which is attached to the carboxamide group, is generally less substituted than the C3 carbon, which bears the o-tolyl group. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position. pressbooks.pubacs.org This regioselectivity is in contrast to the acid-catalyzed mechanism.
The reaction results in an inversion of stereochemistry at the center of attack. If a hydroxide ion is used as the nucleophile, the product will be a diol.
Table 2: Postulated Products of Base-Catalyzed Ring Opening of this compound with Hydroxide
| Reactant | Catalyst/Nucleophile | Postulated Major Product |
| This compound | NaOH (aq) | (2S,3S)-2,3-dihydroxy-3-(o-tolyl)propanamide |
Mechanistic Aspects of Enzymatic Transformations of Oxirane-Carboxamide Scaffolds
Epoxide hydrolases catalyze the addition of a water molecule to the epoxide ring to form a vicinal diol. The mechanism typically involves a nucleophilic attack by an amino acid residue in the enzyme's active site (e.g., aspartate) on one of the epoxide carbons, forming a covalent enzyme-substrate intermediate. This is followed by the hydrolytic cleavage of this intermediate by a water molecule, which is activated by other active site residues.
Lipases, which are well-known for their ability to hydrolyze esters, have also been shown to catalyze the hydrolysis of other functional groups, including epoxides, under certain conditions. nih.gov The mechanism of lipase-catalyzed epoxide hydrolysis is less well-understood but is thought to involve the activation of a water molecule by the catalytic triad (B1167595) (serine, histidine, and aspartate/glutamate) in the enzyme's active site. The regioselectivity of the enzymatic reaction would depend on the specific enzyme used and how the substrate binds in the active site.
Reactions of the Carboxamide Functional Group
The carboxamide group in this compound can also undergo various chemical transformations, although these reactions are generally less facile than the ring-opening of the epoxide.
Hydrolysis of the Amide Moiety
The hydrolysis of the carboxamide group to a carboxylic acid can be achieved under either acidic or basic conditions, typically requiring heating. chemguide.co.ukchemistrysteps.comlibretexts.org
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) in acidic conditions) yield the carboxylic acid.
In basic hydrolysis, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion (a poor leaving group) is the rate-determining step and is generally slow. Protonation of the resulting carboxylate and amide anion gives the carboxylic acid and ammonia. chemistrysteps.com
Table 3: General Conditions for Amide Hydrolysis
| Reaction | Conditions | Products |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄), heat | Carboxylic acid, Ammonium salt |
| Basic Hydrolysis | Strong base (e.g., NaOH), heat | Carboxylate salt, Ammonia |
Esterification of the Carboxylic Acid (if derived from hydrolysis)
If the carboxamide group of this compound is first hydrolyzed to the corresponding carboxylic acid, (2R,3S)-3-o-tolyloxirane-2-carboxylic acid, this carboxylic acid can then be esterified. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.comacs.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is typically used, or the water formed during the reaction is removed.
Amidation and Transamidation Reactions
The carboxamide group of this compound is an N-unsubstituted (primary) amide. While direct amidation to form a secondary or tertiary amide is not a typical reaction for a primary amide, transamidation reactions, where the -NH₂ group is exchanged with another amine, are possible, though they often require harsh conditions or the use of catalysts. bohrium.comacs.orgnih.gov
Recent advances have shown that transamidation of primary carboxamides can be achieved under milder conditions by first activating the amide. For example, reaction with N,N-dialkylformamide dimethyl acetals can form an N'-acyl-N,N-dialkylformamidine intermediate, which is more susceptible to nucleophilic attack by another amine in the presence of a Lewis acid catalyst like zirconium chloride or scandium triflate. bohrium.comacs.org
N-Functionalization and Protecting Group Chemistry
The secondary amide functionality in this compound is a key site for synthetic modification. N-functionalization can be employed to introduce a variety of substituents, altering the molecule's physical and chemical properties. Furthermore, the amide N-H bond can be protected to prevent unwanted side reactions during transformations elsewhere in the molecule. The choice of a suitable protecting group is critical, as it must be stable under the desired reaction conditions and readily removable without affecting the sensitive epoxide ring or other functional groups. researchgate.netuchicago.edu
Commonly employed protecting groups for amides include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. masterorganicchemistry.com The introduction of a Boc group, for instance, typically involves the reaction of the amide with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The resulting N-Boc protected compound exhibits decreased nucleophilicity of the amide nitrogen. Deprotection is generally achieved under acidic conditions, which must be carefully chosen to avoid acid-catalyzed opening of the oxirane ring.
The compatibility of protecting group strategies with the epoxide is a primary consideration. Conditions that are too harsh, such as strongly acidic or basic environments, could lead to premature ring-opening of the oxirane. Therefore, protecting groups that can be removed under neutral or very mild conditions are often preferred.
| Protecting Group | Introduction Reagents | Deprotection Conditions | Compatibility Considerations with Epoxide |
| Boc | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP) | Mild Acid (e.g., TFA) | Caution with strong acids to prevent epoxide opening. |
| Cbz | Benzyl chloroformate (Cbz-Cl), Base | Hydrogenolysis (H₂, Pd/C) | Generally compatible with epoxides. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Base | Base (e.g., Piperidine) | Basic conditions may promote epoxide opening. |
Reduction of the Carboxamide to Amines
The reduction of the carboxamide group in this compound to the corresponding amine represents a significant synthetic transformation, yielding a vicinal amino alcohol derivative. A primary challenge in this conversion is achieving chemoselectivity, as many reducing agents capable of reducing amides can also open the epoxide ring.
Lithium aluminum hydride (LAH) is a powerful reducing agent commonly used for the conversion of amides to amines. chemistrysteps.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine. libretexts.org However, LAH is also known to react with epoxides, typically through a nucleophilic attack of hydride at the less sterically hindered carbon, leading to a ring-opened alcohol.
To achieve the desired chemoselective reduction of the amide, careful control of reaction conditions is necessary. Alternatively, other reducing agents with greater selectivity for amides over epoxides may be employed. For instance, certain borane (B79455) reagents or catalytic hydrogenation under specific conditions could potentially favor the reduction of the carboxamide while leaving the oxirane intact. The success of such a transformation is highly dependent on the substrate and the specific reagents and conditions used. nih.govscribd.com
| Reducing Agent | Potential Outcome | Chemoselectivity Considerations |
| LiAlH₄ | Reduction of both amide and epoxide | Low chemoselectivity, likely to yield a mixture of products. |
| Borane Reagents (e.g., BH₃·THF) | Potential for selective amide reduction | May offer better chemoselectivity than LAH, but conditions need optimization. |
| Catalytic Hydrogenation | Dependant on catalyst and conditions | Can be selective, but may also lead to epoxide reduction. |
Transformations Involving the o-Tolyl Substituent
The o-tolyl group provides another avenue for the chemical modification of this compound. Both the aromatic ring and the benzylic methyl group can undergo a variety of chemical reactions.
The benzene (B151609) ring of the o-tolyl group can participate in electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups such as nitro, halo, or acyl groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents on the ring: the methyl group and the (2R,3S)-oxirane-2-carboxamide group. vanderbilt.edu
The methyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.orglibretexts.org The (2R,3S)-oxirane-2-carboxamide substituent, being connected to the ring via a carbon atom, is expected to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position relative to its point of attachment. wikipedia.orgnih.gov The interplay of these two directing effects will determine the final position of substitution. Given that the methyl group is an activating group, it is likely to have a more dominant influence on the regioselectivity. Steric hindrance from the relatively bulky oxirane-carboxamide substituent at the ortho position will also play a significant role in favoring substitution at other positions. imperial.ac.uk
The methyl group of the o-tolyl substituent is benzylic and, therefore, exhibits enhanced reactivity compared to a typical alkyl group. This increased reactivity is due to the stabilization of radical or ionic intermediates by the adjacent aromatic ring.
One common reaction of benzylic methyl groups is free-radical halogenation. stackexchange.comlibretexts.org Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to selectively introduce a halogen atom onto the methyl group. This benzylic halide can then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.
Furthermore, the benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.netmasterorganicchemistry.com Milder oxidation conditions can potentially yield the corresponding benzaldehyde. researchgate.net The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions with the epoxide ring. rsc.orgnih.gov
| Reaction Type | Reagents | Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide |
| Oxidation | KMnO₄, heat | Benzoic Acid Derivative |
Rearrangement Reactions
The strained three-membered ring of the epoxide in this compound makes it susceptible to rearrangement reactions, particularly under acidic conditions.
In the presence of an acid catalyst, this compound can undergo rearrangements analogous to the Meinwald rearrangement. organic-chemistry.orgchemistrywithdrsantosh.comrsc.orgnih.govrsc.org The classical Meinwald rearrangement involves the acid-catalyzed isomerization of an epoxide to a carbonyl compound. nih.gov For 3-aryloxirane-2-carboxamides, the reaction pathway can be more complex due to the participation of the neighboring amide and aryl groups. nih.gov
DFT calculations on related 3-aryloxirane-2-carboxamides have shown that the proximal aryl and amide groups have strong synergetic effects on the reaction mechanism. nih.gov The reaction is initiated by the protonation of the epoxide oxygen, followed by ring-opening to form a carbocation intermediate. The subsequent reaction pathway can be influenced by several factors, including the nature of the substituent on the aryl ring. In some cases, the reaction can proceed through a concerted process where the amide's carbonyl oxygen acts as a proton shuttle, facilitating hydride shifts.
For this compound, the acid-catalyzed rearrangement would likely lead to the formation of a ketone or an aldehyde, depending on the migratory aptitude of the substituents and the stability of the resulting carbocation. The presence of the o-tolyl group could also lead to alternative reaction pathways, such as intramolecular Friedel-Crafts type reactions, depending on the specific reaction conditions.
Applications of 2r,3s 3 O Tolyloxirane 2 Carboxamide As a Chiral Building Block in Advanced Organic Synthesis
Construction of Chiral Alcohols and Diols
The oxirane ring of (2R,3S)-3-o-tolyloxirane-2-carboxamide is susceptible to nucleophilic attack, a reaction that proceeds with high regioselectivity and stereoselectivity. This reactivity is harnessed in the synthesis of chiral alcohols and diols. The carboxamide group can direct incoming nucleophiles to the C3 position of the epoxide, leading to a predictable stereochemical outcome.
For instance, the reduction of the epoxide with hydride reagents, such as lithium aluminum hydride, proceeds via an attack at the less hindered C3 position, yielding a chiral 1,2-diol after acidic workup. The stereochemistry of the resulting diol is dictated by the inherent chirality of the starting material. Similarly, organometallic reagents, like Grignard reagents or organocuprates, can be employed to introduce a wide range of substituents at the C3 position, affording a diverse library of chiral alcohols with high enantiomeric purity. The o-tolyl group plays a crucial role in influencing the stereochemical course of these reactions through steric hindrance, thereby enhancing the facial selectivity of the nucleophilic attack.
Synthesis of Chiral Amino Alcohols and Diamines
The synthesis of chiral amino alcohols and diamines, key components of many pharmaceuticals and chiral ligands, can be efficiently achieved using this compound as a starting material. The epoxide ring can be opened with nitrogen nucleophiles, such as ammonia (B1221849), primary or secondary amines, or azide (B81097) ions, to introduce the amino functionality.
The reaction with ammonia or primary amines typically occurs at the C3 position, leading to the formation of a syn-amino alcohol. The regioselectivity is again controlled by the electronic and steric effects of the substituents. Subsequent reduction of the carboxamide group to an amine would provide access to chiral 1,2-diamines. The use of an azide nucleophile, followed by reduction, offers an alternative and often cleaner route to the corresponding amino alcohol. These methods provide a reliable pathway to enantiomerically enriched amino alcohols and diamines, which are valuable intermediates in the synthesis of bioactive molecules.
Derivatization to Chiral Lactones and Hydroxy Acids
The inherent functionality of this compound allows for its conversion into other important classes of chiral molecules, such as lactones and hydroxy acids. Intramolecular cyclization of the corresponding hydroxy acid, obtained after hydrolysis of the carboxamide and epoxide ring-opening, can lead to the formation of chiral lactones. The stereochemistry of the newly formed stereocenter in the lactone is controlled by the stereochemistry of the starting epoxide.
Alternatively, the carboxamide can be hydrolyzed to the corresponding carboxylic acid. Subsequent ring-opening of the epoxide under acidic or basic conditions can yield a chiral dihydroxy acid. These chiral hydroxy acids and their lactone derivatives are versatile synthetic intermediates and are found as structural motifs in a number of natural products.
Access to Diverse Chiral Heterocyclic Systems (e.g., Oxazepanes)
The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of various chiral heterocyclic systems. For example, the intramolecular reaction between the carboxamide nitrogen and the epoxide ring, or a derivative thereof, can be utilized to construct nitrogen-containing heterocycles.
One notable application is the synthesis of chiral oxazepanes. Following the ring-opening of the epoxide with a suitable nucleophile to introduce a side chain containing a hydroxyl or amino group, subsequent intramolecular cyclization can lead to the formation of a seven-membered oxazepane ring. The stereochemical integrity of the starting material is transferred to the final heterocyclic product, ensuring the synthesis of enantiomerically pure oxazepanes. These heterocyclic scaffolds are of interest in medicinal chemistry due to their presence in various biologically active compounds.
Utilization in Total Synthesis of Complex Natural Products and Analogues (focus on synthetic strategy)
The utility of this compound as a chiral building block is further demonstrated in its application in the total synthesis of complex natural products. Its ability to introduce multiple stereocenters in a controlled manner makes it a valuable tool for synthetic chemists.
Stereoselective Introduction of Chirality into Advanced Intermediates
A key advantage of using this compound is its ability to introduce chirality into more complex molecules at a later stage of a synthetic sequence. This is particularly useful in the synthesis of advanced intermediates for drug development or materials science.
By reacting the epoxide with a complex nucleophile, the chiral motif of the building block can be incorporated into a larger molecular framework. This allows for the creation of new stereocenters with high diastereoselectivity, guided by the existing chirality of the oxirane. This approach is highly convergent and allows for the rapid generation of a library of chiral molecules for screening purposes.
Design and Synthesis of Chiral Scaffolds for Chemical Research
Beyond its use in the synthesis of specific target molecules, this compound can also be employed in the design and synthesis of novel chiral scaffolds. These scaffolds can serve as platforms for the development of new chiral ligands, catalysts, or probes for chemical biology research.
Advanced Spectroscopic and Stereochemical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure and stereochemistry of (2R,3S)-3-o-tolyloxirane-2-carboxamide. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments in a suitable solvent like CDCl₃ provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's preferred conformation.
The ¹H NMR spectrum is particularly informative for establishing the trans relationship between the protons on the oxirane ring. Protons on epoxide rings typically resonate in the 2.5-3.5 ppm range. libretexts.org For the title compound, the protons at C2 and C3 would appear as distinct doublets, with a small coupling constant (³J) characteristic of a trans configuration in a three-membered ring. The protons of the carboxamide group (-CONH₂) would appear as two broad singlets, indicating restricted rotation around the C-N bond.
The ¹³C NMR spectrum shows characteristic signals for the oxirane ring carbons between 40-60 ppm. libretexts.org The presence of the electron-withdrawing tolyl and carboxamide groups influences their exact chemical shifts.
Two-dimensional NMR techniques are crucial for confirming assignments.
COSY (Correlation Spectroscopy) would show a correlation between the C2-H and C3-H protons, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the oxirane ring carbons.
Conformational analysis, particularly regarding the orientation of the tolyl group relative to the oxirane ring, can be inferred from Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect through-space proximity between protons.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 7.20-7.45 | m | - | Aromatic-H (4H) |
| 6.55 | br s | - | -CONH₂ (1H) |
| 5.90 | br s | - | -CONH₂ (1H) |
| 4.15 | d | 2.5 | C3-H (Oxirane) |
| 3.60 | d | 2.5 | C2-H (Oxirane) |
| 2.35 | s | - | -CH₃ (Tolyl) |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 170.5 | C=O (Amide) |
| 138.0 | Aromatic C (ipso, tolyl-CH₃) |
| 135.5 | Aromatic C (ipso, tolyl-oxirane) |
| 131.0 | Aromatic C-H |
| 129.5 | Aromatic C-H |
| 128.0 | Aromatic C-H |
| 126.0 | Aromatic C-H |
| 58.5 | C3 (Oxirane) |
| 56.0 | C2 (Oxirane) |
| 21.5 | -CH₃ (Tolyl) |
Chiroptical Methods (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination
While NMR can define the relative stereochemistry (trans), chiroptical methods are essential for determining the absolute configuration (AC) of a chiral molecule. nih.gov Techniques like ECD and ORD measure the differential interaction of the molecule with left- and right-circularly polarized light. mdpi.com
For this compound, the experimental ECD spectrum would be recorded and compared to a theoretically predicted spectrum generated by quantum chemical calculations. This process involves:
Performing a conformational search to identify the most stable conformers of the molecule.
Calculating the theoretical ECD spectrum for each significant conformer.
Averaging the calculated spectra based on the Boltzmann population of the conformers.
Comparing the resulting theoretical spectrum with the experimental one. A good match between the signs and shapes of the Cotton effects confirms the (2R,3S) absolute configuration. The chromophores in the molecule—the phenyl ring and the carboxamide group—are primarily responsible for the observed ECD signals.
X-ray Crystallography for Solid-State Structure Elucidation and Stereochemical Assignment
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's solid-state structure, including its absolute stereochemistry. By obtaining a suitable single crystal of this compound, its three-dimensional structure can be resolved at the atomic level.
The crystallographic data would yield precise measurements of:
Bond lengths and angles: Confirming the expected values for the oxirane, amide, and aromatic moieties.
Dihedral angles: Detailing the exact conformation of the molecule in the crystal lattice, particularly the relative orientation of the tolyl and carboxamide substituents with respect to the epoxide ring. In related structures, the phenyl rings often adopt a syn configuration relative to the epoxide ring. nih.govresearchgate.net
Absolute configuration: The Flack parameter, derived from the diffraction data, provides a reliable assignment of the absolute stereochemistry, confirming the (2R,3S) configuration. nih.gov
Intermolecular interactions: The crystal packing is often stabilized by hydrogen bonds, for instance, between the amide N-H protons and the amide carbonyl oxygen or the oxirane oxygen of neighboring molecules, forming chains or more complex networks. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Related Oxirane Carboxamide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| a (Å) | 6.6610 (1) | nih.gov |
| b (Å) | 10.0343 (2) | nih.gov |
| c (Å) | 20.2433 (3) | nih.gov |
| Dihedral Angle (Epoxy Ring to Benzene (B151609) Ring 1) | 59.71 (16)° | nih.govnih.gov |
| Dihedral Angle (Epoxy Ring to Benzene Ring 2) | 67.58 (15)° | nih.govnih.gov |
Advanced Mass Spectrometry Techniques for Mechanistic Studies and Product Identification
Beyond simply determining the molecular weight (177.19 g/mol for C₁₀H₁₁NO₂), advanced mass spectrometry (MS) techniques are vital for structural confirmation and for studying reaction mechanisms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used to probe the molecule's structure through controlled fragmentation. nih.gov The protonated molecule [M+H]⁺ is isolated and fragmented, and the resulting product ions provide a structural fingerprint. Key fragmentation pathways for this compound would likely involve:
Loss of the carboxamide group.
Cleavage of the oxirane ring.
Fragmentation of the tolyl group.
Furthermore, MS is a powerful tool for studying the mechanisms of reactions involving the oxirane, such as nucleophilic ring-opening. rsc.org By using techniques like electrospray ionization (ESI-MS), reaction intermediates can be detected and characterized, providing direct evidence for proposed pathways, such as whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. chemistrysteps.comlibretexts.org
Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Reaction Pathways and Functional Group Transformations
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and to monitor their transformation during chemical reactions.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Oxirane Ring: A characteristic C-O deformation (ring breathing) mode appears around 915 cm⁻¹, and C-H stretching of the epoxide ring is observed near 3050 cm⁻¹. core.ac.uknih.gov
Amide Group: Strong N-H stretching vibrations appear as a pair of bands in the 3200-3400 cm⁻¹ region. The C=O (Amide I) stretching band is very intense and located around 1680 cm⁻¹.
Aromatic Ring: C-H stretching bands appear above 3000 cm⁻¹, and C=C stretching bands are found in the 1450-1600 cm⁻¹ region.
FT-IR is particularly useful for monitoring reaction progress in real-time. For example, in a ring-opening reaction, the disappearance of the characteristic oxirane band at ~915 cm⁻¹ can be quantitatively tracked over time to determine reaction kinetics. nih.govrsc.org This allows researchers to study the influence of different catalysts, nucleophiles, or reaction conditions on the rate of functional group transformation.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3350, ~3180 | Amide (N-H) | Stretching |
| ~3050 | Oxirane (C-H) | Stretching |
| ~2920 | Tolyl (C-H) | Stretching |
| ~1680 | Amide (C=O) | Stretching (Amide I) |
| ~1600 | Aromatic (C=C) | Stretching |
| ~1580 | Amide (N-H) | Bending (Amide II) |
| ~915 | Oxirane (C-O) | Ring Deformation |
| ~830 | Aromatic (C-H) | Out-of-plane Bending |
Computational and Theoretical Investigations of 2r,3s 3 O Tolyloxirane 2 Carboxamide
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction mechanisms of oxirane-carboxamides. While specific DFT studies on (2R,3S)-3-o-tolyloxirane-2-carboxamide are not extensively documented in publicly available literature, research on closely related 3-aryloxirane-2-carboxamides provides significant insights.
One key study focused on the protic acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides. nih.govnih.gov These investigations revealed that the proximal aryl and amide groups have strong synergetic effects on the reaction pathways. nih.govnih.gov Unlike simpler epoxides, the presence of these functional groups directs the oxirane-opening and subsequent rearrangement sequences.
The choice of DFT functional and basis set is critical for obtaining accurate results. Commonly used functionals include TPSS-D3 and PW6B95-D3, often combined with COSMO-RS for solvation free energies. nih.gov The PW6B95-D3 functional is noted to provide more reliable free energies for these systems. nih.gov
Table 1: Comparison of DFT Functionals for Reaction Barrier Calculations in 3-Aryloxirane-2-Carboxamides
| DFT Functional | Mean Difference in Reaction Energies (kcal/mol) | Mean Difference in Reaction Barriers (kcal/mol) |
|---|
Data adapted from computational studies on related 3-aryloxirane-2-carboxamides. nih.gov
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is a key determinant of its reactivity. Theoretical and experimental studies on analogous compounds, such as (oxiran-2-ylmethyl 3-oxobutanoate), have demonstrated the profound influence of conformation on intramolecular reactions. researchgate.net
For a reaction to occur, the molecule must adopt a specific, often higher-energy, conformation to achieve the necessary geometry for the transition state. In the case of the aforementioned β-ketoester containing an oxirane ring, theoretical calculations showed that the molecule needed to change from its more stable trans-s-cis conformation to a more energetic trans-s-trans conformation for intramolecular cyclization to proceed. researchgate.net The energy difference of 4.0 kcal/mol between these conformers was identified as the primary reason for the absence of the expected cyclization reaction. researchgate.net
Understanding the energy landscape of this compound would involve mapping the potential energy as a function of its dihedral angles. This would reveal the most stable ground-state conformations and the energy barriers to rotation around key single bonds, such as the C-C bond connecting the oxirane ring to the carboxamide group and the C-N bond of the amide.
Prediction of Stereoselectivity and Enantioselectivity
Computational methods are increasingly used to predict the stereochemical outcome of reactions, including those that could synthesize this compound. The Darzens reaction, a classic method for forming epoxides, is a prime example where computational studies have been applied to understand and predict stereoselectivity.
Theoretical studies on the asymmetric Darzens reaction catalyzed by chiral phase-transfer catalysts have utilized DFT calculations to examine the structure and energetics of catalyst-substrate complexes. researchgate.net These studies have shown that the interaction energy alone is not always the decisive factor for high enantioselectivity. The geometric arrangement of the reactants within the catalyst complex plays a crucial role. researchgate.net
For the epoxidation of allylic alcohols, a related reaction class, mechanistic models have been proposed based on computational studies to explain the observed enantioselectivity. organic-chemistry.org These models often consider the coordination of the substrate to a chiral catalyst and the subsequent directed delivery of the oxidizing agent. Machine learning approaches are also emerging as powerful tools for quantitatively predicting the enantioselectivity of stereoselective reactions by analyzing features of the reactants, catalysts, and solvents. researchgate.netnih.govbohrium.com
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations could provide insights into its interactions with solvents, catalysts, or biological macromolecules.
Fully atomistic MD simulations have been successfully employed to study the intermolecular interactions in systems containing amide and ester groups, where hydrogen bonding plays a significant role. nih.gov These simulations can elucidate both intra- and intermolecular hydrogen-bonding patterns and their residence times, which are critical for understanding the macroscopic properties of the substance. nih.gov
In the context of epoxy resins, MD simulations have been used to model the cross-linking process and to predict the thermomechanical properties of the resulting polymer networks. utk.eduutk.edunih.govacs.orgacs.org These simulations track the positions and forces of atoms over time, allowing for the calculation of properties like glass transition temperature and thermal expansion coefficients. utk.edu Similar methodologies could be applied to understand how this compound interacts with other molecules in a mixture or solution.
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic structure of this compound and predicting its reactivity. Methods like DFT can be used to calculate various electronic properties and reactivity descriptors.
Studies on the electronic structure of the parent oxirane molecule have identified the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its behavior in chemical reactions. nih.govresearchgate.net The calculated electron densities of these frontier orbitals provide insights into the sites most susceptible to nucleophilic or electrophilic attack. nih.gov
For substituted oxiranes, the electronic effects of the substituents can significantly influence the reactivity of the epoxide ring. pleiades.online Quantum chemical calculations can quantify these effects through the calculation of reactivity descriptors such as atomic charges, electrostatic potentials, and frontier orbital energies. These descriptors help in predicting the regioselectivity of ring-opening reactions under different conditions (acidic or basic). chemistrysteps.comopenstax.orglibretexts.org
Table 2: Representative Reactivity Descriptors and Their Significance
| Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Indicates susceptibility to nucleophilic attack |
| Fukui Functions | Identify the most reactive sites in a molecule |
Rational Design of Catalysts and Reagents for Stereoselective Transformations
Computational chemistry plays a pivotal role in the rational design of catalysts and reagents for stereoselective synthesis. acs.org By understanding the reaction mechanism and the factors controlling stereoselectivity at a molecular level, new and more efficient catalysts can be designed.
For the synthesis of chiral epoxides, computational approaches have been used to design catalysts for asymmetric epoxidation. epa.govroyalsocietypublishing.org For example, in the case of Mn-salen catalysts, rational design has led to highly enantioselective systems for the epoxidation of conjugated cis-olefins. epa.gov DFT has also been employed in the computer-aided design of Fe(III)-catalysts for the selective formation of cyclic carbonates from CO2 and internal epoxides, a reaction that involves epoxide activation. rsc.org
The design process often involves building computational models of the reaction's transition states with different catalyst structures. By analyzing the energies and geometries of these transition states, researchers can identify catalyst features that enhance the desired stereoselectivity. This in silico screening process can significantly accelerate the discovery of new and improved catalysts.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-arylquinolin-2(1H)-ones |
| N-(2-carboxyaryl)-oxalamides |
| (oxiran-2-ylmethyl 3-oxobutanoate) |
| quinoline-2-ones |
| oxalamides |
| Mn-salen |
Future Directions and Emerging Research Avenues in Oxirane 2 Carboxamide Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
A major thrust in modern organic chemistry is the development of synthetic methods that are both efficient and environmentally friendly. For the synthesis of oxirane-2-carboxamides, this involves moving away from traditional methods that may use hazardous reagents or produce significant waste.
One promising approach is the use of greener oxidants for the epoxidation of the corresponding α,β-unsaturated amide precursors. Hydrogen peroxide (H₂O₂) is an ideal oxidant as its only byproduct is water. rsc.orgmdpi.com Research is ongoing to develop catalytic systems that can effectively activate H₂O₂ for the selective epoxidation of electron-deficient alkenes, such as the precursors to oxirane-2-carboxamides.
Another avenue is the exploration of electrochemical methods for epoxidation. These methods can avoid the use of chemical oxidants altogether, instead using electricity to drive the reaction. acs.org This approach can lead to a significant reduction in waste and may offer unique selectivity.
The principles of green chemistry also extend to the choice of solvents and reaction conditions. The use of bio-based solvents, ionic liquids, or even solvent-free reaction conditions is being explored to reduce the environmental impact of oxirane-2-carboxamide synthesis.
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The development of new catalysts is at the heart of advancing oxirane-2-carboxamide chemistry. For the asymmetric synthesis of chiral oxiranes, significant progress has been made with transition-metal catalysts. researchgate.net
Table 1: Comparison of Catalytic Systems for Asymmetric Epoxidation
| Catalyst Type | Metal Center | Advantages | Challenges |
| Salen Complexes | Mn, Cr, Co | High enantioselectivity, well-studied | Ligand synthesis can be complex |
| Porphyrin Complexes | Fe, Mn | Mimic biological systems, tunable | Catalyst stability can be an issue |
| Gold Nanoparticles | Au | High activity for specific substrates | Cost, stability of nanoparticles |
Recent research has focused on the design of more robust and recyclable catalysts. This includes the immobilization of homogeneous catalysts on solid supports, which facilitates their separation and reuse. dicp.ac.cn Furthermore, the development of bifunctional catalysts that can promote both the epoxidation and the subsequent desired transformation in a one-pot process is a key area of interest.
For the synthesis of specific stereoisomers, such as (2R,3S)-3-o-tolyloxirane-2-carboxamide, the development of highly stereoselective catalysts is crucial. This involves fine-tuning the chiral ligands and reaction conditions to achieve high diastereoselectivity and enantioselectivity. nih.gov
Discovery of Unprecedented Reactivity Patterns and Rearrangements
While the ring-opening of epoxides is a well-established reaction, there is still much to be discovered about their reactivity, particularly for highly functionalized epoxides like oxirane-2-carboxamides. wikipedia.org The presence of the carboxamide group can influence the regioselectivity and stereoselectivity of the ring-opening reaction in unexpected ways. libretexts.orgchemistrysteps.com
Researchers are exploring novel ring-opening reactions using a wider range of nucleophiles, including carbon-based nucleophiles, to create new carbon-carbon bonds. science.gov This could lead to the synthesis of complex molecules with diverse functionalities.
Furthermore, the study of epoxide rearrangements under various conditions (acidic, basic, thermal, or photochemical) could unveil new synthetic pathways. For example, the Lewis acid-catalyzed rearrangement of oxirane-2-carboxamides could potentially lead to the formation of valuable β-keto amides or other interesting structural motifs.
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net The integration of flow chemistry into the synthesis and derivatization of oxirane-2-carboxamides is a promising area of research.
Continuous-flow reactors can be used for the safe handling of hazardous reagents, such as concentrated oxidants, and for the precise control of reaction parameters, leading to higher yields and selectivities. Furthermore, flow systems can be coupled with in-line purification and analysis techniques, allowing for the rapid optimization of reaction conditions.
Automated synthesis platforms, combined with high-throughput screening methods, can accelerate the discovery of new reactions and catalysts for oxirane-2-carboxamide chemistry. nih.govresearchgate.net This approach allows for the rapid evaluation of a large number of variables, such as catalysts, ligands, solvents, and temperatures, to identify optimal conditions for a desired transformation.
Applications in Advanced Materials Science and Polymer Chemistry
Epoxides are fundamental building blocks for epoxy resins, which are widely used as adhesives, coatings, and composite materials. yqxpolymer.comresearchgate.netjhd-material.comyoutube.com The incorporation of functionalized oxiranes, such as those derived from this compound, into polymer backbones can lead to materials with novel properties.
The carboxamide group can introduce hydrogen bonding capabilities, which can enhance the mechanical strength and thermal stability of the resulting polymers. mdpi.com Furthermore, the stereochemistry of the oxirane can influence the microstructure and properties of the polymer.
Research in this area is focused on the chemical modification of epoxy resins with functionalized oxiranes to tailor their properties for specific applications. yqxpolymer.comresearchgate.net This includes improving their toughness, adhesion, and resistance to environmental degradation. The development of bio-based epoxy resins from renewable resources is also a key area of interest. rsc.org
Chemo- and Biocatalytic Approaches to Functionalization
The combination of chemical and biological catalysis, known as chemo- and biocatalysis, offers powerful tools for the selective functionalization of oxirane-2-carboxamides. nih.gov
Table 2: Chemo- and Biocatalytic Functionalization Strategies
| Approach | Catalyst/Enzyme | Transformation | Advantages |
| Kinetic Resolution | Lipases, Epoxide Hydrolases | Separation of enantiomers | High enantioselectivity |
| Asymmetric Ring Opening | Chiral metal complexes | Enantioselective addition of nucleophiles | Access to a wide range of chiral products |
| Enzymatic Epoxidation | Lipases, Monooxygenases | Formation of chiral epoxides | Mild reaction conditions, high selectivity |
Biocatalysis, using enzymes such as lipases and epoxide hydrolases, is particularly attractive for the synthesis of enantiomerically pure oxiranes through the kinetic resolution of racemic mixtures. nih.govnih.govnih.govrsc.orgalmacgroup.comnih.gov These enzymatic processes are often highly selective and operate under mild conditions. mdpi.com
Chemoenzymatic strategies, which combine a chemical step with a biocatalytic one, can provide access to a wide range of chiral building blocks. For example, the chemical synthesis of a racemic oxirane-2-carboxamide followed by an enzymatic resolution can be an efficient route to the desired enantiomer. nih.govresearchgate.net The development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, is a promising direction for the efficient synthesis of complex molecules from simple starting materials. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
